molecular formula C24H29F3O5S B122915 Fluticasone acetate CAS No. 80474-24-4

Fluticasone acetate

Cat. No. B122915
CAS RN: 80474-24-4
M. Wt: 486.5 g/mol
InChI Key: ODNKIHMUIGPTII-OSNGSNEUSA-N
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Description

Fluticasone acetate is a potent synthetic corticosteroid used primarily for its anti-inflammatory effects. It is a derivative of the androstane nucleus and is characterized by its high lipophilicity and strong affinity for the glucocorticoid receptor. Fluticasone is used in various formulations, including propionate and furoate, for the treatment of respiratory diseases such as asthma and allergic rhinitis, as well as dermatological disorders .

Synthesis Analysis

The development of fluticasone propionate involved the synthesis of

Scientific Research Applications

Analytical Method Development

  • HPLC Analytical Method for Fluticasone Propionate: A study by Sá Couto, Cardoso, & Cabral-Marques (2014) developed a High-Performance Liquid Chromatography (HPLC) method to detect and quantify fluticasone propionate in inhalation particles. This method enhances the analytical capabilities in pharmaceutical and clinical settings.

Pharmacological Properties

  • Enhanced-Affinity Glucocorticoid: Fluticasone furoate, a novel enhanced-affinity glucocorticoid developed for allergic rhinitis treatment, was found to have potent glucocorticoid activity in key pathways, as detailed by Salter et al. (2007).
  • Potency in Asthma Treatment: Fluticasone propionate's efficacy in asthma treatment, demonstrating at least twice the potency of other corticosteroids, is discussed by Staresinic & Sorkness (2000).

Pharmacokinetics

  • Intravenous Pharmacokinetics: The study of intravenous pharmacokinetics of fluticasone propionate by Mackie, Ventresca, Fuller, & Bye (2003) is crucial for understanding its systemic absorption and distribution.

Combination Therapies and Efficacy

  • Combination with Vilanterol: Patel et al. (2019) developed methods for estimating fluticasone furoate and vilanterol in rabbit plasma, aiding in pharmacokinetic studies as detailed in their research Patel et al. (2019).
  • Efficacy in COPD Treatment: The combination of salmeterol and fluticasone propionate was found effective in treating chronic obstructive pulmonary disease (COPD), as shown in a study by Calverley et al. (2007).
  • Inhaled Combination with Formoterol: A study by Bodzenta-Lukaszyk et al. (2011) found that the combination of fluticasone and formoterol in a single inhaler was effective and safe.

Dose-Response Relationship

  • Meta-Analysis on Dose-Response: A meta-analysis by Bousquet et al. (2002) examined the dose-response relationship of inhaled corticosteroids, including fluticasone, in asthma treatment.

Novel Applications and Discoveries

Comparative Studies

  • Comparison with Oral Prednisone: Belda et al. (2007) compared the effects of high-dose inhaled fluticasone versus oral prednisone in asthma exacerbations, providing insights into its effectiveness relative to other treatments (Belda et al., 2007).
  • Health Care Resource Use Comparison: A study by Allen-Ramey, Anstatt, Sajjan, & Markson (2005) compared the health care resource use among patients prescribed fluticasone or montelukast, highlighting the economic aspect of its application.

Future Directions

Fluticasone is a corticosteroid given via oral, nasal, or topical routes . The route of administration depends on the patient’s diagnosis . Oral fluticasone is FDA-approved to treat asthma and has an off-label use for chronic obstructive lung disease (COPD) and eosinophilic esophagitis .

properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKIHMUIGPTII-OSNGSNEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230351
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluticasone acetate

CAS RN

80474-24-4
Record name Fluticasone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80474-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluticasone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluticasone 17-Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Kothari, D Chong, R Wang, C Fuller… - … & Visual Science, 2021 - iovs.arvojournals.org
Purpose: To evaluate the outcomes of use of the fluticasone acetate implant in eyes with macular edema from retinal vein occlusion. Methods: We retrospectively reviewed 13 eyes with …
Number of citations: 0 iovs.arvojournals.org
P Rosa, J Santos, TF Lehmen, J Weber… - Drug Development …, 2016 - Taylor & Francis
Context: Our group previously reported the photoinstability of some desonide topical commercial formulations under direct exposure to UVA radiation. Objective: This study aimed to …
Number of citations: 5 www.tandfonline.com
J dos Santos, RL Lourenço, P Rosa… - Drug Analytical …, 2022 - seer.ufrgs.br
… of the model drug fluticasone acetate. Influence of drug content, type of semi-solid vehicle and rheological properties on the skin penetration of the model drug fluticasone acetate. Int J …
Number of citations: 2 www.seer.ufrgs.br
MT Bazana - 2015 - repositorio.ufsm.br
AUTORA: MAIARA TAÍS BAZANA ORIENTADORA: CRISTIANE DE BONA DA SILVA Santa Maria, 21 de agosto de 2015. Entre as doenças de pele, a dermatite atópica se caracteriza …
Number of citations: 1 repositorio.ufsm.br

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